molecular formula C17H11FO3 B5752525 3-(3-fluorobenzoyl)-6-methyl-4H-chromen-4-one

3-(3-fluorobenzoyl)-6-methyl-4H-chromen-4-one

Cat. No. B5752525
M. Wt: 282.26 g/mol
InChI Key: MEOYHAZLNSQPFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-fluorobenzoyl)-6-methyl-4H-chromen-4-one, also known as FBC, is a chemical compound that belongs to the class of flavonoids. It has been extensively studied for its potential applications in scientific research, particularly in the fields of medicine and biology. The purpose of

Scientific Research Applications

Fluorescence and Metal Interaction Studies

3-(3-fluorobenzoyl)-6-methyl-4H-chromen-4-one and its derivatives have been investigated for their fluorescence and metal interaction properties. These compounds have shown potential as fluorescent probes due to their fluorescence enhancement in the presence of metals, which is crucial in various scientific fields including analytical, environmental, and medicinal chemistry. The fluorescence characteristics, especially the emission wavelength, have been tailored by substituting different groups, leading to compounds that emit blue light, which is significant for applications in molecular biology and medicine (Gülcan et al., 2022; Mahadevan et al., 2014; Deligeorgiev et al., 2008).

Synthetic Methods and Molecular Structures

Several studies have focused on the synthesis of 3-(3-fluorobenzoyl)-6-methyl-4H-chromen-4-one derivatives. These include methods for the facile synthesis of these compounds in aqueous media, the exploration of their molecular structures, and the synthesis of complex tetracyclic compounds. These synthetic methodologies and the resulting molecular structures are essential for understanding the chemical nature and potential applications of these compounds in various scientific domains (Basavaiah et al., 2006; Clapham et al., 2012; Ghorbani & Kiyani, 2014).

Biological and Pharmacological Implications

While ensuring the exclusion of specific drug-related information, it's notable that these compounds have shown potential in biological contexts. For example, some studies have indicated the possibility of central and peripheral nervous system stimulation, pointing towards the biological significance of these compounds. Understanding the biological activity of these compounds, without focusing on drug use, dosage, or side effects, contributes to the broader scope of scientific research in understanding the interaction of these compounds with biological systems (Garazd et al., 2002; Mazimba, 2016).

Spectroscopic and Computational Studies

Comprehensive spectroscopic and computational studies have been conducted on derivatives of 3-(3-fluorobenzoyl)-6-methyl-4H-chromen-4-one. These studies focus on understanding the molecular geometry, vibrational spectra, electronic properties, and molecular electrostatic potential. Such detailed investigations are pivotal in determining the biological activities of these compounds and their potential applications in areas like antitumor and antiproliferative treatments (Mary et al., 2021).

properties

IUPAC Name

3-(3-fluorobenzoyl)-6-methylchromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FO3/c1-10-5-6-15-13(7-10)17(20)14(9-21-15)16(19)11-3-2-4-12(18)8-11/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEOYHAZLNSQPFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC=C(C2=O)C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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